![molecular formula C14H10N4S B11849184 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11849184.png)
2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine
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Overview
Description
2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that contains nitrogen atoms within its structure.
Preparation Methods
The synthesis of 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine typically involves multi-component reactions (MCRs). These reactions are efficient, environmentally friendly, and produce high yields with minimal waste. One common synthetic route includes the use of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment in the presence of various catalysts . The reaction conditions often involve refluxing in ethanol for a few hours .
Chemical Reactions Analysis
2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrazoloquinazolines, including 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine, exhibit a variety of biological activities:
- Antitumor Activity : Compounds in this class have shown potential as anti-tumor agents by inhibiting enzymes involved in tumor growth, such as thymidine phosphorylase. This inhibition can suppress tumor proliferation and metastasis .
- Antibacterial Properties : The unique heterocyclic structure makes these compounds potential candidates for antibacterial therapy. They target bacterial enzymes that are absent in humans, minimizing side effects .
- CNS Disorders : Pyrazoloquinazolines have been investigated for their efficacy in treating central nervous system disorders such as schizophrenia, depression, and neurodegenerative diseases like Alzheimer’s .
- Inhibition of Mycobacterial ATP Synthase : Certain derivatives have been identified as inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis .
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step reactions that create the pyrazoloquinazoline framework. Various synthetic methods have been explored to optimize yield and purity, including:
- Condensation Reactions : These reactions often involve the coupling of thiophene derivatives with pyrazole precursors under controlled conditions to form the desired compound.
- Optimization Studies : Structure-activity relationship (SAR) studies have been conducted to identify key structural features that enhance biological activity. For instance, modifications at the 5-position of the quinazoline ring can significantly affect potency against specific targets .
Case Studies
Several studies highlight the applications of this compound in medicinal chemistry:
- Antitumor Efficacy Study : A study demonstrated that derivatives including this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer drug candidate .
- Antibacterial Activity Assessment : In vitro tests showed that compounds derived from this scaffold effectively inhibited the growth of several bacterial strains, supporting its use in developing new antibacterial agents .
- Neuroprotective Effects : Research into the neuroprotective properties revealed that certain analogs could ameliorate symptoms associated with neurodegenerative diseases in animal models .
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine can be compared to other similar compounds, such as:
Pyrazolo[5′,1′2,3]imidazo[1,5-c]quinazolin-6(5H)-ones: These compounds also contain fused heterocyclic rings and have shown similar biological activities.
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound has demonstrated anti-HIV and antibacterial activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which contributes to its distinct chemical and biological properties .
Biological Activity
2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural and chemical properties:
Property | Details |
---|---|
Molecular Formula | C14H10N4S |
Molecular Weight | 266.32 g/mol |
IUPAC Name | 2-thiophen-2-ylpyrazolo[1,5-c]quinazolin-5-amine |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC(=NN3C(=N2)N)C4=CC=CS4 |
The presence of both pyrazolo and quinazoline rings contributes to the unique properties of this compound, enhancing its electronic characteristics and potential biological activity .
Biological Activity
Research indicates that derivatives of pyrazolo[1,5-C]quinazolines, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. It was synthesized as part of a series of thiophenyl-pyrazolyl-thiazole hybrids that were screened for antibacterial efficiency .
- Enzyme Inhibition : This compound has been identified as a potential inhibitor for several enzymes and receptors, making it a candidate for drug development. Its interaction with specific molecular targets involves hydrogen bonding and hydrophobic interactions .
- Antiviral Activity : Notably, this compound has demonstrated significant binding affinity against the COVID-19 main protease, suggesting its potential as an antiviral agent .
The mechanism of action of this compound involves its ability to interact with specific molecular targets. The compound can form non-covalent interactions that lead to inhibition or modulation of enzyme activity. Its structural features allow it to effectively bind to active sites on enzymes or receptors, influencing their function .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antibacterial Studies : In a study evaluating new thiophenyl-pyrazolyl-thiazole hybrids, compounds similar to this compound were tested against both Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial properties that warrant further investigation .
- Antiviral Potential : Research focusing on the interaction between this compound and viral proteins showed promising binding energies, indicating potential use in antiviral therapies targeting COVID-19 .
- Enzyme Inhibition : A comparative analysis with similar compounds revealed that this compound has unique inhibitory properties against specific enzymes involved in disease pathways .
Properties
Molecular Formula |
C14H10N4S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
2-thiophen-2-ylpyrazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C14H10N4S/c15-14-16-10-5-2-1-4-9(10)12-8-11(17-18(12)14)13-6-3-7-19-13/h1-8H,(H2,15,16) |
InChI Key |
OPLAIAAGGBWEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NN3C(=N2)N)C4=CC=CS4 |
Origin of Product |
United States |
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